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(2R)-Avibactam Sodium Salt

Cat. No.: B13432667
M. Wt: 287.23 g/mol
InChI Key: RTCIKUMODPANKX-TYSVMGFPSA-M
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Description

Significance in Addressing Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a critical global health threat, with carbapenemase-producing Enterobacterales (CPE) being of particular concern. mdpi.comijmedicine.com Avibactam (B1665839), when combined with β-lactam antibiotics such as ceftazidime (B193861), has proven to be a significant advancement in combating infections caused by these multidrug-resistant Gram-negative bacteria. mdpi.comnih.gov

The combination of ceftazidime and avibactam has shown high efficacy against a wide array of pathogens, including those producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and OXA-48-type carbapenemases. mdpi.comijmedicine.com This has provided a much-needed therapeutic option for complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia caused by resistant organisms. nih.govnih.gov By protecting the partner antibiotic from enzymatic degradation, avibactam restores its antibacterial activity and expands its spectrum to cover many resistant strains. nih.gov

However, it is important to note that avibactam is not active against metallo-β-lactamases (MBLs), which belong to Ambler class B. mdpi.commedchemexpress.com Resistance to avibactam can also emerge, often through mutations in the β-lactamase enzymes. asm.org

Overview of the Diazabicyclo[3.2.1]octane (DBO) Core Structure in β-Lactamase Inhibitors

(2R)-Avibactam sodium salt is characterized by its core chemical structure, a diazabicyclo[3.2.1]octane (DBO) ring system. tandfonline.comacs.org This bicyclic structure is a key feature that distinguishes avibactam and other second-generation β-lactamase inhibitors from their predecessors. researchgate.net The DBO scaffold provides the necessary framework for the molecule to effectively bind to and inhibit serine β-lactamases. tandfonline.com

The development of DBO-based inhibitors like avibactam, relebactam, and durlobactam (B607225) represents a significant evolution in the field. researchgate.netfrontiersin.org These compounds have demonstrated a broader spectrum of activity against various β-lactamase classes compared to earlier inhibitors. researchgate.net The unique three-dimensional conformation of the DBO core allows for optimal positioning of key functional groups, such as the carbamoyl (B1232498) group and the sulfate (B86663) group in avibactam, within the active site of the β-lactamase enzyme. This precise interaction is crucial for the formation of the stable, inhibitory complex.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₇H₁₀N₃NaO₆S
Molecular Weight 287.22 g/mol
IUPAC Name sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate.
CAS Number 1192491-61-4
Core Structure Diazabicyclo[3.2.1]octane (DBO). tandfonline.com

Table 2: Research Findings on Avibactam's Inhibitory Activity

β-Lactamase TargetIC₅₀ (nM)Reference
TEM-1 (Class A) 8 medchemexpress.combiocrick.com
CTX-M-15 (Class A) 5 medchemexpress.combiocrick.com
KPC-2 (Class A) Not specified as a single value, but potent inhibition demonstrated. researchgate.net
AmpC (Class C) Potent inhibition demonstrated. mdpi.com
OXA-48 (Class D) Potent inhibition demonstrated. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N3NaO6S B13432667 (2R)-Avibactam Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N3NaO6S

Molecular Weight

287.23 g/mol

IUPAC Name

sodium;[(2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5-;/m1./s1

InChI Key

RTCIKUMODPANKX-TYSVMGFPSA-M

Isomeric SMILES

C1C[C@@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

Molecular Mechanisms of 2r Avibactam Sodium Salt Inhibition

Covalent Acylation of the Catalytic Serine Residue

The inhibitory process of (2R)-Avibactam sodium salt commences with the covalent acylation of the catalytic serine residue within the active site of the β-lactamase enzyme. nih.gov This initial step is crucial for the inactivation of the enzyme and mirrors the mechanism of β-lactam antibiotics, despite the structural differences.

Formation of the Carbamoyl-Enzyme Complex

This compound reacts with the nucleophilic serine residue (e.g., Ser70 in many class A β-lactamases) in the enzyme's active site. tandfonline.comresearchgate.net This reaction leads to the formation of a relatively stable carbamoyl-enzyme complex. tandfonline.com The formation of this covalent bond effectively blocks the enzyme's catalytic activity, preventing the hydrolysis of β-lactam antibiotics. researcher.life Biophysical and kinetic analyses, including mass spectrometry and crystallography, have confirmed the formation of this stable intermediate. tandfonline.com

Regioselective Ring Opening of the Cyclic Urea (B33335) Group

The formation of the carbamoyl-enzyme complex is facilitated by the regioselective opening of the five-membered cyclic urea ring of avibactam (B1665839). tandfonline.comresearchgate.netresearchgate.net This ring-opening is a critical step that allows the carbonyl group of the urea to be attacked by the catalytic serine. The available evidence suggests that this process leads to the formation of a single, major, and stable carbamoyl-enzyme complex, a feature that contrasts with the multiple fragmentation reactions often observed with β-lactam-based inhibitors like clavulanic acid. tandfonline.comresearchgate.net

Reversible Nature of Acyl-Enzyme Formation

Comparison with Irreversible β-Lactam-Based Inhibitors

Traditional β-lactam-based inhibitors, such as clavulanic acid, sulbactam, and tazobactam, typically form acyl-enzyme intermediates that undergo further chemical rearrangements or hydrolysis, leading to the irreversible inactivation of the enzyme. asm.orgchemrxiv.org In contrast, the carbamoyl-enzyme complex formed by this compound is more stable and does not readily undergo hydrolysis. asm.orgpnas.org This stability prevents the rapid turnover and destruction of the inhibitor.

Recyclization Pathway and Regeneration of Intact this compound

The reversibility of the inhibition is due to a deacylation process that involves the recyclization of the opened ring, leading to the regeneration of the intact this compound molecule. nih.govasm.orgnih.gov This regenerated inhibitor is then capable of inhibiting another β-lactamase molecule. The geometry of the opened form of avibactam within the active site facilitates this recyclization. asm.org The rate of this recyclization, or deacylation, varies between different classes of β-lactamases.

Table 1: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases

Enzyme (Class)Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹)Deacylation Half-Life (t₁/₂)
CTX-M-15 (A)1.0 x 10⁵40 min
KPC-2 (A)~1.0 x 10⁴82 min
P. aeruginosa AmpC (C)>1.0 x 10³6 min
E. cloacae P99 AmpC (C)>1.0 x 10³300 min
OXA-10 (D)1.1 x 10¹>5 days
OXA-48 (D)Similar to Class C-

Data compiled from various kinetic studies. pnas.org

Proton Transfer Mechanisms in Acylation and Deacylation

The processes of acylation and deacylation are intricately linked to a series of proton transfers involving key amino acid residues within the β-lactamase active site. pnas.orgnih.gov Ultrahigh-resolution crystallography and computational studies have provided significant insights into these mechanisms. pnas.orgnih.gov

In class A β-lactamases, residues such as Lys73, Ser130, and Glu166 play pivotal roles in catalysis. pnas.orgnih.gov During acylation, a general base is required to activate the catalytic Ser70 for its nucleophilic attack. asm.org Studies suggest that Glu166 can act as this general base, activating a water molecule to deprotonate Ser70. asm.org Subsequently, a proton must be transferred to the N6 nitrogen of avibactam to facilitate ring opening, a role that can be played by Lys73 or Ser130. asm.org

The stability of the avibactam carbamoyl-enzyme complex and its preference for recyclization over hydrolysis are influenced by the protonation states of these catalytic residues. pnas.org In the avibactam-enzyme complex, the proton transfer from Glu166 to Lys73, a step necessary to activate the hydrolytic water molecule for deacylation, is hindered. pnas.org This hindrance is attributed to the unique hydroxylamine-O-sulfonate side chain of avibactam, which appears to perturb the pKa of Lys73, making it a weaker base compared to its state in complexes with β-lactam substrates. pnas.orgnih.gov This ultimately favors the reverse decarbamylation (recyclization) reaction over hydrolysis. pnas.org The deacylation process, leading to the release of intact avibactam, follows a stepwise mechanism where the formation of a tetrahedral intermediate is the rate-limiting step, followed by the cleavage of the Ser70-C7 bond. nih.gov

Role of Specific Active Site Residues (e.g., Ser70, Lys73, Glu166, Ser130)

The inhibitory action of avibactam is critically dependent on its interactions with specific amino acid residues within the active site of β-lactamase enzymes.

Ser70: This is the primary catalytic residue. Its hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of avibactam to form the covalent carbamoyl-enzyme intermediate. tandfonline.comasm.org The carbonyl oxygen of the newly formed carbamate (B1207046) is stabilized in the oxyanion hole through hydrogen bonds with the backbone amides of Ser70 and another serine residue, Ser237. asm.org

Lys73: This residue plays a multifaceted role in catalysis and inhibition. In the acylation step, Lys73 is believed to be involved in a proton shuttle, potentially acting as a general acid to protonate the nitrogen atom of avibactam's ring. nih.govnih.gov Upon avibactam binding, the side chain of Lys73 often reorients, moving away from Glu166 and closer to Ser130. asm.org Ultra-high-resolution crystallographic studies have shown that Lys73 exists in a neutral state in the avibactam-bound complex. pnas.org

Glu166: This residue is typically considered the general base for acylation in class A β-lactamases, activating a water molecule to deprotonate Ser70. asm.org However, structural data of the avibactam-enzyme complex reveals that Glu166 is protonated and neutral. asm.orgpnas.org This protonation state is thought to be a key factor in preventing the hydrolysis of the carbamoyl-enzyme bond, thus favoring the reversible nature of the inhibition. asm.org

Ser130: This residue is also implicated in the proton shuttle mechanism alongside Lys73. asm.orgnih.gov It is thought to accept a proton from Lys73 and donate it to the nitrogen of the avibactam ring during acylation. pnas.org In the avibactam-bound structure, Ser130 forms a hydrogen bond with the neutral Lys73. pnas.org

The interactions between avibactam and these key residues are summarized in the table below:

ResidueRole in InhibitionInteraction with AvibactamReference
Ser70Catalytic nucleophileForms covalent carbamoyl (B1232498) bond tandfonline.comasm.org
Lys73Proton shuttle, general acidInteracts with Ser130 upon binding asm.orgnih.govpnas.org
Glu166General base (inactivated)Becomes protonated and neutral asm.orgpnas.org
Ser130Proton shuttleHydrogen bonds with Lys73 asm.orgpnas.org

This table is interactive. You can sort and filter the data.

Involvement of Catalytic Water Molecules

Catalytic water molecules are integral to the function of β-lactamase enzymes, particularly in the deacylation step of β-lactam hydrolysis. In the context of avibactam inhibition, the positioning and role of these water molecules are significantly altered.

Upon the formation of the avibactam-enzyme covalent complex, a water molecule that is typically positioned for deacylation is retained within the active site. asm.org This water molecule is coordinated by the now-protonated Glu166 and another residue, Asn170. asm.org Despite its presence in a position that would favor hydrolysis of a typical acyl-enzyme intermediate, the hydrolysis of the avibactam-carbamoyl linkage does not readily occur. asm.orgpnas.org

The lack of hydrolysis is attributed to the protonation state of Glu166. asm.org In its neutral form, Glu166 is unable to act as a general base to activate the deacylating water molecule for nucleophilic attack on the carbamoyl linkage. asm.org Furthermore, computational studies suggest that the nitrogen atom of avibactam's hydroxylamine-O-sulfonate group is often positioned closer to the carbamoyl carbon than the deacylating water molecule, sterically hindering the water's approach and favoring recyclization. nih.gov

In some enzyme-avibactam complexes, such as with KPC-2 D179N, the inhibitor forms hydrogen bonds with multiple water molecules, including the deacylation water, which is held in place by residues of the Ω-loop like E166 and N170. asm.org This intricate network of interactions further stabilizes the inhibited complex and influences the rate of inhibition. asm.org

Structural Biology and Biophysical Characterization of 2r Avibactam Sodium Salt Complexes

X-ray Crystallography of (2R)-Avibactam Sodium Salt-β-Lactamase Complexes

Crystallographic studies have been instrumental in revealing the covalent and non-covalent interactions between avibactam (B1665839) and various β-lactamases. These high-resolution snapshots of the enzyme-inhibitor complexes have detailed the conformational changes and key residues involved in the binding and inhibition process.

High-resolution crystal structures of avibactam in complex with several clinically significant class A β-lactamases have been determined, providing a deep understanding of its inhibitory mechanism. In enzymes like KPC-2 and SHV-1, avibactam is observed to be covalently bonded to the catalytic Ser70 residue. plos.orgnih.gov The structure of avibactam bound to a KPC-2 D179N variant was determined at a 1.28 Å resolution, revealing that avibactam binds covalently to the catalytic S70 residue. asm.orgrcsb.org Similarly, the crystal structures of SHV-1 and KPC-2 complexed with avibactam have been resolved at 1.42 Å and 1.80 Å, respectively. plos.orgnih.govrcsb.orgrcsb.org

The complex of avibactam with CTX-M-15, an extended-spectrum β-lactamase (ESBL), has been solved at an ultra-high resolution of 1.10 Å. rcsb.orgnih.gov This level of detail has allowed for an unambiguous determination of the binding mode and the subtle conformational changes within the active site upon inhibitor binding. nih.gov Another structure of the CTX-M-15 complex was determined at 1.60 Å resolution. rcsb.org Furthermore, a subangstrom-resolution (0.83 Å) crystal structure of avibactam in complex with CTX-M-14 has provided even more precise information, including the visualization of hydrogen atoms, which is crucial for understanding the protonation states of key catalytic residues. pnas.org The structure of the apo form of CTX-M-151 and its covalent complex with avibactam were obtained at resolutions of 1.28 and 1.32 Å, respectively. asm.org

In the case of BlaC from Mycobacterium tuberculosis, another class A β-lactamase, the crystal structure of the complex revealed two distinct conformations of the bound avibactam. rcsb.org This highlights the dynamic nature of the interaction and the potential for different binding modes even within the same enzyme class.

Interactive Data Table: High-Resolution Crystal Structures of Avibactam with Class A β-Lactamases

EnzymePDB IDResolution (Å)Key Findings
KPC-2 D179N 8G2R1.28Covalent bond to Ser70; extensive hydrogen bonding network. asm.orgrcsb.org
SHV-1 4ZAM1.42Covalent bond to Ser70; chair-shaped conformation of avibactam. plos.orgnih.govrcsb.org
KPC-2 4ZBE1.80Covalent bond to Ser70; differences in interactions compared to SHV-1. plos.orgnih.govrcsb.org
CTX-M-15 4HBU1.10Ultra-high resolution; detailed view of binding and recyclization mechanism. rcsb.orgnih.gov
CTX-M-15 4S2I1.60Confirmed covalent binding and interaction with key active site residues. rcsb.org
CTX-M-14 Not Specified0.83Subangstrom resolution; visualization of hydrogen atoms and multiple inhibitor conformations. pnas.org
CTX-M-151 Not Specified1.32Covalent binding to Ser70-Oγ; chair conformation of avibactam. asm.org
BlaC 6H2HNot SpecifiedTwo conformations of bound avibactam observed. rcsb.org

The inhibitory action of avibactam extends to class C β-lactamases, and crystallographic studies have been crucial in understanding this interaction. A high-resolution (1.1 Å) structure of avibactam covalently bound to Pseudomonas aeruginosa AmpC has been determined. nih.govnih.gov This structure provided a detailed view of the binding mode, including the conformation of the piperidine (B6355638) ring and the interactions of the carboxamide and sulfate (B86663) groups. nih.gov

In the AmpC complex, avibactam forms a covalent bond with the catalytic Ser64 residue. nih.gov The structural data revealed a complex hydrogen-bonding network involving residues such as Gln120, Asn152, Lys315, Thr316, and Asn346 that position the inhibitor within the active site. nih.gov These interactions are key to the potent inhibition of class C enzymes. nih.gov Studies on CMY-2, a plasmid-encoded class C cephalosporinase, have also highlighted the effectiveness of avibactam, with structural modeling showing a similar binding pose involving a hydrogen-bonding network with residues like Thr316, Gly317, Ser318, Thr319, Ser343, Asn346, and Arg349. nih.gov

Interactive Data Table: High-Resolution Crystal Structures of Avibactam with Class C β-Lactamases

EnzymePDB IDResolution (Å)Key Findings
P. aeruginosa AmpC 4HEF1.1Covalent bond to Ser64; detailed hydrogen bonding network. nih.govnih.gov
CMY-2 Not SpecifiedModeling studyPredicted complex hydrogen-bonding network crucial for binding. nih.gov

Avibactam's activity against class D β-lactamases is more variable, and structural studies have been key to understanding the basis for this selectivity. Crystal structures of avibactam in complex with OXA-10 (1.7 Å resolution) and OXA-48 (2.0 Å and 2.1 Å resolutions) have been determined. rcsb.orgresearchgate.netacs.orgacs.org These structures reveal that avibactam binds covalently to the active site serine and induces decarbamylation of the catalytic Lys73 residue, a feature thought to be important for its potency against these enzymes. researchgate.net

In the case of CDD-1 from Clostridioides difficile, time-resolved X-ray crystallography has provided snapshots of the enzyme-inhibitor interaction at different time points. rcsb.orgnih.govacs.org These studies showed the rapid formation of a stable acyl-enzyme complex and highlighted differences in how the inhibitor is anchored compared to class D enzymes from Gram-negative bacteria. nih.govacs.org A key difference is the absence of a conserved arginine residue in CDD-1 that is present in OXA enzymes and helps to anchor the inhibitor. nih.gov

Interactive Data Table: Crystal Structures of Avibactam with Class D β-Lactamases

EnzymePDB IDResolution (Å)Key Findings
OXA-10 Not Specified1.7Covalent binding and validated mechanism for avibactam-mediated inhibition. rcsb.org
OXA-48 4S2K2.10Covalent binding; provides insights into selective inhibition. rcsb.orgresearchgate.net
OXA-24 Not SpecifiedNot SpecifiedRevealed binding mode and rationale for selective inhibition of OXA-48 members. acs.orgacs.org
CDD-1 7LNR1.83Time-resolved structures showing rapid formation of a stable acyl-enzyme complex. rcsb.orgnih.govacs.org

A consistent finding across numerous crystal structures is that the six-membered diazabicyclooctane ring of avibactam adopts a "chair" conformation when bound to the active site of β-lactamases. plos.orgnih.govnih.govasm.orgcapes.gov.brresearchgate.net This conformation is observed in complexes with class A enzymes like KPC-2, SHV-1, and CTX-M-15, as well as in class C enzymes like AmpC. plos.orgnih.govnih.govasm.org The chair conformation appears to be a crucial feature for the proper positioning of the inhibitor within the active site, allowing for optimal interactions with key catalytic residues. plos.org In the CTX-M-151/AVI complex, the 6-membered AVI ring also adopted a chair conformation. asm.org

The stability and potency of the avibactam-β-lactamase complex are heavily reliant on a network of hydrogen bonds and electrostatic interactions. In the KPC-2 D179N variant, avibactam forms hydrogen bonds with active site residues T216, N132, S130, T235, and T237, as well as with three water molecules. asm.org Similarly, in the wild-type KPC-2, avibactam engages with residues S130, N132, T235, and T237. researchgate.net In the CTX-M-15 complex, polar interactions are observed with residues in the binding pocket. nih.gov

The sulfate moiety of avibactam plays a critical role in anchoring the inhibitor through electrostatic interactions. In SHV-1, Arg244 forms a salt bridge with the sulfate group. researchgate.net In CTX-M-14, the sulfonate group interacts with Thr235, Ser237, Lys234, and Arg276. pnas.org These extensive hydrogen-bonding and electrostatic networks are fundamental to avibactam's broad-spectrum inhibitory activity. amazonaws.com

Conformational Dynamics of Enzyme Active Sites Upon this compound Binding

The binding of avibactam to β-lactamases is not a simple lock-and-key mechanism but involves dynamic conformational changes in the enzyme's active site. In the KPC-2 D179N variant, the binding of avibactam leads to conformational changes in the Ω-loop, which are different from those observed in the wild-type enzyme. asm.org This highlights how mutations can alter the conformational landscape and impact inhibitor binding.

In CTX-M-14, the binding of avibactam induces a conformational shift in Tyr105, a residue implicated in substrate recognition. pnas.org Furthermore, the flexibility of the hydroxylamine-O-sulfonate group of avibactam, as evidenced by multiple conformations observed in the crystal structure, suggests a degree of adaptability in its interactions with the active site. pnas.org In the CTX-M-151/AVI complex, the side chain of Lys73 shifts its orientation upon avibactam binding, which is relevant for the catalytic mechanism. asm.org

Studies on KPC variants like D179Y suggest that conformational dynamics and protein disorder are key factors in determining the efficacy of avibactam. asm.org Nuclear magnetic resonance (NMR) studies on Toho-1 β-lactamase have shown that upon binding avibactam, there is an increase in motions on the millisecond timescale in the vicinity of the active site, suggesting that induced flexibility plays a role in accommodating the inhibitor. researchgate.net These dynamic changes are crucial for a complete understanding of avibactam's mechanism of action and for the design of future inhibitors that can overcome resistance.

Changes in Loop Structures (e.g., Ω-loop, 270-loop)

The binding of avibactam to β-lactamases can induce significant conformational changes in key active site loops, most notably the Ω-loop and the 270-loop. These dynamic structural elements are often crucial for substrate recognition, catalytic activity, and, consequently, inhibitor binding.

The Ω-loop is a highly flexible region that plays a critical role in the catalytic activity of many class A β-lactamases. asm.org Alterations within this loop can significantly impact both substrate turnover and inhibitor affinity. asm.org For instance, in KPC-2, a clinically significant carbapenemase, substitutions in the Ω-loop residue D179 have been shown to affect the affinity for avibactam. asm.org Structural studies of KPC-2 variants with mutations at position D179, such as D179Y and D179N, have revealed varying degrees of destabilization and disorder in the Ω-loop. researchgate.net This destabilization can lead to resistance against ceftazidime-avibactam. researchgate.net Specifically, the D179N mutation disrupts a salt bridge with R164, leading to decreased melting temperature and shifts in the active site, including the deacylation water molecule. researchgate.net The D179Y variant exhibits even more drastic changes, with a disordered Ω-loop. researchgate.net It is postulated that the displacement or increased flexibility of the Ω-loop in these variants can better accommodate ceftazidime (B193861), thus contributing to resistance. researchgate.net

The 270-loop is another critical region that can be influenced by avibactam binding and can, in turn, modulate inhibitor efficacy. In the KPC-44 variant of KPC-2, which contains a 15-amino acid duplication in the 270-loop, there is a notable decrease in avibactam carbamylation efficiency. nih.gov X-ray crystallography of KPC-44 revealed that this duplication results in an extended and partially disordered 270-loop, which also alters the conformation of the adjacent 240-loop and its interactions with the Ω-loop. nih.gov Interestingly, the formation of the covalent complex with avibactam leads to further disorder in the 270-loop, suggesting that a rearrangement of this loop is necessary for avibactam to bind. nih.gov Furthermore, novel KPC-3 variants with insertions in the 270-loop have been identified in clinical isolates resistant to ceftazidime-avibactam, highlighting the clinical relevance of this structural element. uniroma1.itnih.gov

Table 1: Impact of Loop Structure Variations on Avibactam Interaction
Loop StructureEnzyme VariantObserved ChangeEffect on Avibactam InteractionReference
Ω-loopKPC-2 (D179Y/N)Destabilization and disorder of the loop.Decreased affinity for avibactam, leading to resistance. asm.orgresearchgate.net
270-loopKPC-4415-amino acid duplication leading to an extended and disordered loop.12-fold lower avibactam carbamylation efficiency. nih.gov
270-loopKPC-3 (KPC-109)Insertion of KYNKDD sequence.Mediates resistance to avibactam-based combinations. nih.gov

Molecular Interactions with Sensor Domains of Bacterial Regulation Systems (e.g., BlaR1, MecR1)

Beyond its direct inhibition of β-lactamases, avibactam has been shown to interact with the sensor domains of bacterial regulatory systems that control the expression of resistance genes. In methicillin-resistant Staphylococcus aureus (MRSA), the expression of the β-lactamase PC1 and the penicillin-binding protein PBP2a is regulated by the transmembrane proteins BlaR1 and MecR1, respectively. nih.govresearchgate.net These proteins possess extracellular sensor domains that structurally resemble class D β-lactamases and bind β-lactam antibiotics to initiate a signaling cascade leading to gene expression. nih.govresearchgate.net

X-ray crystallographic studies have revealed the molecular details of avibactam's interaction with the sensor domains of both BlaR1 and MecR1. nih.govresearchgate.netnih.gov In both structures, avibactam is covalently bound to the catalytic serine residue within the SXXK motif. nih.govresearchgate.net The C7 carbonyl group of avibactam is coordinated in the oxyanion hole by the backbone nitrogen atoms of Ser-389 and Thr-529 in BlaR1, and Ser-391 and Thr-531 in MecR1. nih.govresearchgate.net

A remarkable finding is the differential binding orientation of avibactam in the two sensor domains. While avibactam adopts a single, well-defined conformation in the MecR1 sensor domain, it binds to the BlaR1 sensor domain in two distinct orientations, rotated approximately 180° relative to each other, with nearly equal occupancy. nih.govnih.govresearchgate.net In one conformation within BlaR1, the sulfate group of avibactam interacts with Thr-529, while in the second conformation, the C2 carboxamide of avibactam forms a hydrogen bond with the same residue. nih.gov This observation of a secondary sulfate-binding pocket in BlaR1 could be exploited for the design of novel inhibitors targeting these sensor domains. nih.govresearchgate.net

The interaction of avibactam with BlaR1 and MecR1 has been shown to activate the expression of the blaZ and pbp2a genes in MRSA, which encode for the β-lactamase and PBP2a, respectively. nih.govnih.gov This finding suggests that while avibactam is a potent inhibitor of β-lactamases, its interaction with these regulatory systems could potentially upregulate the very resistance mechanisms it is designed to overcome, a factor that warrants further investigation in the clinical setting. nih.govrcsb.org

Table 2: Molecular Interactions of Avibactam with BlaR1 and MecR1 Sensor Domains
Sensor DomainKey Interacting ResiduesAvibactam Binding OrientationFunctional ConsequenceReference
BlaR1Ser-389 (covalent bond), Thr-529Two distinct orientations (~180° apart)Upregulation of blaZ and pbp2a gene expression nih.govnih.govresearchgate.net
MecR1Ser-391 (covalent bond), Thr-531, Asn-441, Lys-528Single conformationUpregulation of pbp2a gene expression nih.govresearchgate.net

Enzyme Kinetic Studies of 2r Avibactam Sodium Salt Inhibition

Determination of Acylation (Onset of Inhibition) Rate Constants (k2/Ki)

The efficiency of β-lactamase inhibition by avibactam (B1665839) is quantified by the second-order rate constant for acylation, k2/Ki. This parameter reflects how quickly the inhibitor forms a covalent bond with the active site serine of the enzyme. A higher k2/Ki value indicates a more rapid onset of inhibition.

Kinetic studies have revealed a wide range of acylation efficiencies for avibactam across different β-lactamases. nih.govnih.gov For the Class A enzyme CTX-M-15, the acylation efficiency is very high, on the order of 1.0 × 10^5 M⁻¹s⁻¹. nih.govnih.gov In contrast, the Class D enzyme OXA-10 exhibits a significantly lower acylation rate of 1.1 × 10¹ M⁻¹s⁻¹. nih.govnih.gov The carbapenemase KPC-2, a Class A enzyme, is acylated at a rate approximately 10-fold lower than that of CTX-M-15 and TEM-1. nih.gov Class C β-lactamases, such as AmpC, generally show intermediate acylation efficiencies, typically exceeding 10³ M⁻¹s⁻¹. nih.gov For instance, the k2/K value for the interaction of avibactam with CMY-2, a Class C enzyme, has been determined to be (4.9 ± 0.5) × 10⁴ M⁻¹s⁻¹. nih.govnih.gov

Table 1: Acylation Rate Constants (k2/Ki) of Avibactam for Various β-Lactamases

Enzyme Ambler Class k2/Ki (M⁻¹s⁻¹)
CTX-M-15 A 1.0 x 10⁵
KPC-2 A ~1.0 x 10⁴
PER-2 A ~10³
AmpC (E. cloacae) C >10³
AmpC (P. aeruginosa) C >10³
CMY-2 C 4.9 x 10⁴
OXA-10 D 1.1 x 10¹
OXA-48 D 8.2 x 10²

Determination of Deacylation (Off-Rate) Constants

The reversibility of avibactam inhibition is characterized by the deacylation rate constant, or off-rate (koff). This value represents the rate at which the acyl-enzyme complex breaks down, regenerating the active enzyme. A lower koff value signifies a more stable covalent complex and a longer duration of inhibition.

The stability of the avibactam-enzyme complex varies among different β-lactamases. For many enzymes, including CTX-M-15, TEM-1, and AmpC, the acyl-enzyme complex is quite stable, with very slow deacylation rates. nih.gov In the case of OXA-10, the acylated complex is exceptionally stable, with a half-life exceeding 5 days. nih.govnih.gov The off-rate for CMY-2 has been measured at (3.7 ± 0.4) × 10⁻⁴ s⁻¹, indicating slow deacylation. nih.govnih.gov

Conversely, the KPC-2-avibactam complex is less stable and undergoes a slow hydrolytic fragmentation, which is temperature-dependent. nih.govnih.gov At 37°C, the amount of acylated KPC-2 can decrease significantly over 24 hours. nih.gov

Table 2: Deacylation (Off-Rate) Constants of Avibactam for Various β-Lactamases

Enzyme Ambler Class koff (s⁻¹) Half-life (t₁/₂)
KPC-2 A 1.0 x 10⁻³ ~11.5 min
CMY-2 C 3.7 x 10⁻⁴ ~31 min
OXA-10 D Very slow >5 days
OXA-48 D 5.5 x 10⁻⁶ ~35 hours

Spectrum of Inhibition Across Ambler Classes of Serine β-Lactamases

Avibactam exhibits a broad spectrum of inhibitory activity, encompassing Class A, Class C, and some Class D serine β-lactamases. youtube.commdpi.com This is a significant advantage over traditional β-lactamase inhibitors, which are generally limited to Class A enzymes. youtube.com

Avibactam is a potent inhibitor of most Class A β-lactamases, including extended-spectrum β-lactamases (ESBLs) like CTX-M-15, TEM-1, and SHV-1, as well as carbapenemases like KPC-2. nih.gov The acylation efficiency is generally high for these enzymes. nih.gov However, the inhibition of PER-2 is less efficient, with a k2/K value in the range of 10³ M⁻¹s⁻¹, which is lower than for many other Class A enzymes. researchgate.net

A key feature of avibactam is its potent inhibition of Class C β-lactamases, such as the chromosomally encoded AmpC and the plasmid-mediated CMY-2. nih.govnih.gov These enzymes are not effectively inhibited by older inhibitors like clavulanic acid. youtube.com Avibactam demonstrates rapid acylation and slow deacylation against Class C enzymes, making it an effective inhibitor. nih.govnih.govnih.gov

The inhibitory activity of avibactam against Class D β-lactamases, or oxacillinases, is more variable. acs.org It is a potent inhibitor of OXA-48, a clinically important carbapenemase. nih.govasm.org However, its activity against OXA-10 is significantly weaker, characterized by a very slow onset of inhibition. nih.govresearchgate.net This variability in inhibition within the same class highlights the diverse nature of Class D enzymes. nih.gov

Influence of Active Site Characteristics on Inhibition Efficiency

The efficiency of avibactam inhibition is closely linked to the specific characteristics of the β-lactamase active site. In Class A enzymes, the conserved residue S130 plays a crucial role in the acylation and deacylation mechanisms by acting as a general base. nih.govacs.org The positioning of avibactam within the active site, stabilized by hydrogen bonds with residues like K73, S130, and K234, is critical for efficient inhibition. nih.gov

In Class C enzymes like AmpC, the active site is less accessible than in Class A enzymes, which is predicted to reduce the binding affinity of the initial encounter complex. nih.gov Despite this, avibactam is still an effective inhibitor of these enzymes. nih.gov

Mutations within the active site can significantly impact avibactam's inhibitory activity. For example, the D179Y substitution in the Ω-loop of KPC-2 drastically reduces the efficacy of avibactam inhibition, leading to resistance. asm.org Similarly, a substitution at position N132 in KPC-2 and CTX-M-15 has been shown to impair carbamylation by avibactam by over 1,000-fold. nih.gov These findings underscore the importance of specific amino acid residues in the active site for the effective action of avibactam.

Stability of the Acyl-Enzyme Adduct and its Hydrolysis/Recyclization Pathways

The inhibitory mechanism of (2R)-Avibactam Sodium Salt is distinguished by the formation of a covalent acyl-enzyme adduct with serine β-lactamases. Unlike many traditional β-lactam-based inhibitors, the interaction of avibactam is characterized as a slowly reversible process. pnas.org The stability of this adduct and the subsequent pathways of its breakdown—either through hydrolysis or recyclization—are critical to its function and vary depending on the specific β-lactamase enzyme involved.

Upon entering the active site of a serine β-lactamase, the γ-lactam ring of avibactam is attacked by the catalytic serine residue (e.g., Ser70 in TEM-1). This nucleophilic attack results in the opening of the avibactam ring and the formation of a stable carbamoyl (B1232498) linkage between the inhibitor and the enzyme. pnas.orgacs.org This covalent acyl-enzyme intermediate effectively inactivates the enzyme. The carbamoyl ester linkage is notably more stable to enzyme-assisted hydrolysis compared to the ester linkages formed by many β-lactam inhibitors. pnas.org

The deacylation of the avibactam-enzyme complex can proceed via two potential pathways:

Recyclization: An intramolecular ring-closure reaction that regenerates the intact, active avibactam molecule, which is then released from the enzyme. pnas.orgnih.gov

Hydrolysis: A reaction with a water molecule that leads to the breakdown of the inhibitor and the regeneration of the free enzyme. nih.gov

Extensive research has demonstrated that for most β-lactamases, deacylation proceeds almost exclusively through the recyclization pathway. pnas.orgacs.org This reversible nature is a unique mechanism among clinically utilized β-lactamase inhibitors. pnas.orgnih.govnih.gov The regeneration of the intact inhibitor allows it to engage with and inhibit other β-lactamase molecules. acs.orgnih.gov

The stability of the acyl-enzyme adduct and the rate of deacylation differ significantly across various classes of β-lactamases. For the class A enzyme TEM-1, the deacylation off-rate (k_off) was measured to be 0.045 min⁻¹, which corresponds to a residence time half-life of approximately 16 minutes. pnas.org Studies using NMR and mass spectrometry have confirmed that this deacylation occurs through the regeneration of intact avibactam, not hydrolysis. pnas.org

The stability of the acyl-enzyme complex has been assessed for several clinically relevant enzymes by incubating the enzymes with avibactam and measuring the percentage of the acylated form remaining over time. These studies highlight the variability in adduct stability.

Stability of Avibactam Acyl-Enzyme Adducts with Various β-Lactamases After 24-Hour Incubation
EnzymeEnzyme Class% Acylated Enzyme Remaining (after 24h)Reference
CTX-M-15A~100% nih.govresearchgate.net
E. cloacae P99 AmpCC93% nih.govresearchgate.net
P. aeruginosa PAO1 AmpCC71% researchgate.net

While recyclization is the dominant pathway, a slow hydrolytic route has been identified for the class A carbapenemase KPC-2. nih.gov This alternative pathway involves the fragmentation of the acyl-avibactam complex. nih.govresearchgate.net The proposed mechanism for this slow deacylation from KPC-2 involves hydrolytic loss of the sulfate (B86663) group (SO₃), followed by the loss of water to form an imine, and subsequent hydrolysis of the carbamate (B1207046) linkage. researchgate.net In contrast, the class D enzyme OXA-10 forms an exceptionally stable adduct with avibactam, displaying a deacylation half-life of over 5 days. nih.gov

Computational studies have provided further insight into the energetic favorability of recyclization over hydrolysis. Molecular dynamics and quantum chemical calculations on the avibactam-CTX-M-15 complex revealed that the recyclization of the carbamoyl complex is energetically favored over hydrolysis. nih.govresearchgate.net The calculated free energy of activation for the first transition state of the recyclization reaction was 19.4 kcal mol⁻¹. nih.gov This process is believed to be promoted by a proton shuttle involving a structural water molecule that protonates the catalytic serine, facilitating the release of the regenerated inhibitor. nih.govrsc.org

Deacylation Kinetics of Avibactam Acyl-Enzyme Adducts
EnzymeEnzyme ClassDeacylation Off-Rate (k_off)Residence Time Half-Life (t_1/2)Primary Deacylation PathwayReference
TEM-1A0.045 min⁻¹~16 minutesRecyclization pnas.org
KPC-2ASlowNot specifiedHydrolysis/Fragmentation nih.gov
OXA-10DVery Slow> 5 daysRecyclization nih.gov

Computational Chemistry and Molecular Modeling of 2r Avibactam Sodium Salt Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of avibactam (B1665839), docking simulations are employed to predict its binding mode within the active sites of various β-lactamase enzymes, such as KPC-2 and CMY-2. researchgate.netresearchgate.netnih.gov

These simulations place the avibactam molecule into the enzyme's catalytic pocket and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results help identify key amino acid residues that are crucial for the initial, non-covalent binding, which precedes the covalent acylation step. For instance, docking studies have highlighted a series of hydrogen-bonding interactions between avibactam and residues such as T316, G317, S318, T319, S343, N346, and R349 in the CMY-2 β-lactamase. nih.gov In KPC-2, residues like Asn132 are shown to form important hydrogen bonds with the inhibitor. researchgate.net The predicted binding conformation often places the carbonyl carbon of avibactam's urea (B33335) ring in close proximity to the catalytic Serine residue (e.g., Ser70), poised for nucleophilic attack. acs.org

The table below summarizes key interacting residues identified through docking simulations in different β-lactamases.

EnzymeKey Interacting ResiduesReference
CMY-2T316, G317, S318, T319, S343, N346, R349 nih.gov
KPC-2Asn132 researchgate.net
OXA-48Ser70, Tyr211, Thr209, Arg250 acs.org

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the enzyme-inhibitor complex, allowing researchers to observe the system's evolution over time and understand its flexibility and stability.

Following initial binding, MD simulations are used to assess the stability of the predicted pose and analyze the dynamic network of interactions. These simulations have shown that in the Michaelis-Menten complex with OXA-48, avibactam is optimally positioned within the oxyanion hole, formed by the backbone amide hydrogens of Ser70 and Tyr211. acs.org Furthermore, stable hydrogen-bonding interactions are observed between the sulfooxy group of avibactam and residues like Thr209 and Arg250. acs.org Similarly, simulations of the acyl-enzyme complex between avibactam and class C β-lactamases, such as AmpC, reveal the formation of new, stable hydrogen bonds upon acylation, for example between the side chain of Tyr150 and Lys67. asm.org These dynamic interactions are crucial for stabilizing the inhibitor within the active site throughout the inhibition process.

MD simulations are instrumental in revealing conformational changes in both the enzyme and the inhibitor upon complex formation. A significant area of focus has been the Ω-loop, a flexible region near the active site that is important for catalytic activity. In studies of KPC-2 variants like D179N, binding of avibactam was observed to induce conformational changes in the Ω-loop. asm.org While some parts of the loop adopt a conformation similar to the wild-type enzyme, regions near the mutation exhibit distinct shifts. asm.org For instance, the D179N change causes the residue R164 to rotate away while D163 moves closer to N179. asm.org In some resistant variants, such as KPC-2 D179Y, the Ω-loop becomes disordered, which is thought to contribute to the reduced affinity for avibactam. asm.orgnih.gov These findings highlight how subtle changes in enzyme structure and dynamics can significantly impact inhibitor binding and efficacy.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations offer a powerful hybrid approach for studying chemical reactions in enzymes. In this method, the reactive core of the system (avibactam and key active site residues) is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.govnih.govrsc.org

QM/MM calculations have been crucial in mapping the detailed, stepwise mechanisms of both acylation (ring-opening) and deacylation (ring-closing) for avibactam. For the class A enzyme CTX-M-15, the acylation reaction begins with the activation of the catalytic Ser70 by a general base, leading to a nucleophilic attack on avibactam's carbonyl carbon and the formation of a tetrahedral intermediate. nih.gov

The deacylation, or release, of avibactam from the acyl-enzyme complex has also been studied in detail. In CTX-M-15, the release is a stepwise mechanism where the first stage is the formation of a tetrahedral intermediate, followed by the cleavage of the Ser70-C7 bond. nih.gov This process is mediated by Lys73, which can act either directly or through another residue, Ser130. nih.gov In the class D enzyme OXA-48, QM/MM studies have shown that the carbamylated Lys73 acts as the general base, abstracting a proton from Ser70, while Ser118 serves as the general acid, protonating the γ-lactam nitrogen to facilitate ring opening. acs.org

A key output of QM/MM simulations is the calculation of the potential energy surface for the reaction, which allows for the determination of activation energies for each step. These calculated barriers provide quantitative insight into the reaction kinetics. For the inhibition of KPC-2 by avibactam, the activation barrier for the rate-limiting step of acylation was calculated to be 19.5 kcal/mol. nih.gov The subsequent deacylation stage had a calculated activation barrier of 23.0 kcal/mol, confirming the slow reversibility of the inhibition. nih.gov In the case of CTX-M-15, the rate-limiting stage for deacylation was found to be the formation of the tetrahedral intermediate, with a calculated activation barrier of 19 kcal/mol. nih.gov This value is in good agreement with the 22.6 kcal/mol barrier calculated from experimental kinetic data. nih.gov

The table below presents calculated activation energies for key steps in the avibactam inhibition mechanism for different enzymes.

EnzymeProcessStepCalculated Activation Energy (kcal/mol)Reference
KPC-2AcylationTetrahedral Intermediate Formation19.5 nih.gov
KPC-2DeacylationRate-Limiting Step23.0 nih.gov
CTX-M-15DeacylationTetrahedral Intermediate Formation19 nih.gov
CTX-M-15DeacylationSer70-C7 Bond Cleavage9-12 nih.gov

Free Energy Calculations of Reaction Pathways

Computational studies, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics simulations, have been instrumental in elucidating the energetics of the reaction pathways for the inhibition of β-lactamases by avibactam. nih.gov These calculations provide a quantitative understanding of the acylation (carbamoylation) and deacylation (recyclization) steps that define avibactam's reversible covalent inhibition mechanism. nih.govnih.gov

The inhibition process begins with the acylation of the active site serine (e.g., Ser70 in class A β-lactamases), where avibactam forms a covalent carbamoyl-enzyme intermediate. This is followed by a reversible deacylation step, where the avibactam ring re-forms, and the intact inhibitor is released, regenerating the active enzyme. nih.gov Free energy calculations determine the activation barriers (ΔG‡) for these steps, which are critical for understanding the inhibitor's efficacy and residence time.

Studies on the interaction between avibactam and the class A carbapenemase KPC-2 have calculated the activation barriers for both acylation and deacylation. The rate-limiting step for acylation is the formation of a tetrahedral intermediate, with a calculated activation barrier of 19.5 kcal/mol. nih.gov The subsequent deacylation, which involves the recyclization of avibactam, also proceeds through a tetrahedral intermediate and has a higher calculated activation barrier of 23.0 kcal/mol. nih.gov This higher barrier for deacylation signifies that the covalent complex is relatively stable, leading to prolonged inhibition.

Similarly, for the class A β-lactamase CTX-M-15, the deacylation mechanism has been shown to be the rate-limiting stage, with a calculated activation barrier of 19 kcal/mol for the formation of the tetrahedral intermediate. nih.gov This value is in close agreement with the barrier of 22.6 kcal/mol derived from experimental kinetic data. nih.gov The reaction mechanism involves key active site residues; for instance, in KPC-2, Ser69 is activated by Lys72, facilitating the nucleophilic attack on avibactam. nih.gov During deacylation in CTX-M-15, residues Glu166 and Lys73 are proposed to be in their neutral forms, and Ser130 acts as a proton shuttle. nih.gov

The preference for recyclization over hydrolysis is a key feature of avibactam's mechanism. QM/MM calculations have shown that the energy barrier for recyclization is significantly lower than that for hydrolysis, explaining why the inhibitor is released intact rather than being destroyed. researchgate.net

Calculated Free Energy Barriers for Avibactam Reaction Pathways with β-Lactamases
EnzymeReaction StepRate-Limiting StageCalculated Activation Barrier (kcal/mol)Reference
KPC-2AcylationTetrahedral Intermediate Formation19.5 nih.gov
KPC-2Deacylation (Recyclization)Tetrahedral Intermediate Formation23.0 nih.gov
CTX-M-15Deacylation (Recyclization)Tetrahedral Intermediate Formation19.0 nih.gov

Electrostatic Potential and Hydrophobicity Mapping of Enzyme Active Sites

The binding and inhibitory activity of avibactam are critically dependent on the specific physicochemical environment of the β-lactamase active site. Molecular dynamics simulations and structural analyses have mapped the key electrostatic and hydrophobic interactions that govern the formation of the covalent avibactam-enzyme complex. asm.orgresearchgate.net

Electrostatic Interactions: The active sites of serine β-lactamases are characterized by a network of polar residues that create a distinct electrostatic potential, guiding the binding of inhibitors. Avibactam's structure, particularly its sulfate (B86663) group and carbamoyl (B1232498) moiety, is well-suited to form multiple hydrogen bonds and electrostatic interactions within this environment. asm.orgnih.gov In the KPC-2 D179N variant, the covalently bound avibactam forms several hydrogen bonds with active site residues including N132, S130, T216, T235, and T237, as well as with key water molecules. asm.org The sulfate group is a major anchor, often interacting with asparagine residues like N346 in AmpC β-lactamases. nih.gov This interaction is crucial, and mutations like N346Y can disrupt binding and confer resistance. nih.gov The carbonyl oxygen of avibactam typically sits (B43327) within the "oxyanion hole," stabilized by hydrogen bonds from the backbone amides of conserved residues such as Ser70 and T237 (in KPC-2), an interaction also seen with β-lactam substrates. asm.orgfu-berlin.de

Hydrophobicity Mapping: While electrostatic interactions are dominant, hydrophobic interactions also contribute to the binding and orientation of avibactam. The diazabicyclooctane core and piperidine (B6355638) ring of avibactam can engage in hydrophobic contacts with nonpolar residues in the active site. asm.org For instance, in the KPC-2 D179N-relebactam (a related inhibitor) complex, the piperidine ring makes hydrophobic interactions with W105 and L167. asm.org The presence or absence of a "hydrophobic bridge" across the active site can influence inhibitor access and efficacy. In some class D OXA enzymes, a hydrophobic bridge formed by residues like Tyr112 and Met223 is thought to restrict the entrance of avibactam, leading to lower inactivation rates. researchgate.net The lack of such a restrictive bridge in OXA-48 is believed to contribute to its higher susceptibility to avibactam. researchgate.net The interplay between hydrophilic and hydrophobic regions within the binding pocket is therefore essential for effective inhibition. The conservation of residues within the binding pocket across different β-lactamase classes has been mapped, showing that while key interactive residues are conserved, variability in surrounding regions can impact inhibitor affinity. researchgate.netnih.gov

Key Residues and Interactions in Avibactam Binding Sites
Enzyme Class/TypeKey ResidueInteraction TypeAvibactam Moiety InvolvedReference
Class A (KPC-2)S130, N132, T216, T235, T237Hydrogen BondingSulfate, Carbamoyl asm.org
Class A (KPC-2)W105, L167HydrophobicPiperidine Ring asm.org
Class C (AmpC)N346Electrostatic/H-BondSulfate Group nih.gov
Class C (AmpC)Tyr150, Lys67Electrostatic/H-BondCarbamoyl, Sulfate nih.gov
Class D (OXA-24)Tyr112, Met223Hydrophobic (Bridge)Overall Inhibitor Access researchgate.net

Synthetic Methodologies and Chemical Derivatization of 2r Avibactam Sodium Salt

Approaches to Diazabicyclo[3.2.1]octane (DBO) Core Synthesis

The synthesis of the diazabicyclo[3.2.1]octane (DBO) heterocyclic core is a critical and challenging aspect of producing avibactam (B1665839) and its analogues. researchgate.netrsc.org The complexity arises from the strained bicyclic system and the need for precise stereochemical control. researchgate.net

Another strategy involves the late-stage modification of the DBO scaffold. This approach is advantageous for creating a diverse range of analogues for structure-activity relationship (SAR) studies, as it avoids the need to redesign the entire synthetic pathway for each new derivative. researchgate.net Researchers have also developed concise methods for specific DBO derivatives, such as the diastereoselective photo-induced Barton decarboxylative thiolation for producing 2-thio-substituted DBOs, a method that shows promise for large-scale synthesis. nih.gov The key intermediate, trans-6-Benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, is indispensable for the precise synthesis of Avibactam. nbinno.com

Rational Design and Synthesis of (2R)-Avibactam Sodium Salt Derivatives

The rational design of avibactam derivatives aims to enhance its inhibitory profile against a wider range of β-lactamases, overcome resistance mechanisms, and improve oral bioavailability. acs.orgnih.gov Modifications have been explored at several key positions on the DBO scaffold.

The C-2 carboxamide group of avibactam plays a crucial role in its binding to the active site of β-lactamases. nih.gov Consequently, this position has been a prime target for chemical modification.

Amidine and Sulfonylamidine Derivatives : Researchers have synthesized series of DBO derivatives where the C-2 carboxamide is replaced with various substituted amidine and sulfonylamidine moieties. nih.govresearchgate.net A common synthetic strategy involves converting a C-2 cyano group on the DBO ring into the desired amidine functionality. nih.gov These modifications aim to alter the electronic and steric properties of the side chain to optimize interactions within the enzyme's active site. researchgate.net

Thio-substituted Derivatives : The synthesis of 2-thio-substituted DBO analogues has been achieved, demonstrating potent inhibitory activities against serine β-lactamases. nih.gov

Triazole Derivatives : Another approach involves introducing a triazole ring at the C-2 position. This is typically accomplished by synthesizing an azide (B81097) derivative of the DBO scaffold, which can then undergo a Huisgen-Sharpless cycloaddition reaction ("click chemistry") with various alkynes to generate a library of triazole-containing compounds. nih.govresearchgate.net

Beyond simple substitution, entire replacements of the C-2 amide moiety have been investigated. As noted, the introduction of substituted amidine groups serves as a bioisosteric replacement for the original carboxamide, fundamentally altering the chemical nature of this key binding group. nih.gov

The N6 position of avibactam is occupied by an O-sulfated hydroxamic acid, a functionality critical for its mechanism of action but also a primary obstacle to oral bioavailability due to its charged nature. acs.org

Prodrugs for Oral Bioavailability : To mask the charged sulfate (B86663) group, prodrug strategies have been developed. This involves esterification of the sulfate with groups like neopentyl esters. acs.orgresearchgate.net These esters are designed to be stable and unreactive until cleaved in vivo by esterases, releasing the active avibactam molecule. This approach has led to the first orally bioavailable derivatives of a DBO inhibitor since clavulanic acid. nih.govresearchgate.net

Alternative Activating Groups : In addition to sulfate prodrugs, other activating groups have been explored. For instance, the N-hydroxy position (the precursor to the N6-O-sulfate) can be reacted with fluoroacetate (B1212596) derivatives, replacing the sulfonic acid moiety with a different type of electrophilic group to engage the target enzyme. nih.gov

Evaluation of β-Lactamase Inhibitory Activity of Novel Derivatives in vitro

The efficacy of newly synthesized avibactam derivatives is primarily assessed through in vitro microbiological and biochemical assays. A standard method involves determining the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic (e.g., meropenem (B701), ceftazidime) against various β-lactamase-producing bacterial strains, both with and without the inhibitor. researchgate.net A significant reduction in the MIC in the presence of the derivative indicates successful β-lactamase inhibition.

For example, a series of C-2 sulfonylamidine derivatives were tested in combination with meropenem against ten bacterial strains expressing various β-lactamases. While the derivatives alone showed no antibacterial activity (MIC > 64 mg/dm³), they successfully enhanced the potency of meropenem, reducing its MIC from a range of 2–4 mg/dm³ to as low as <0.125 mg/dm³. researchgate.net

Biochemical assays are also employed to determine the kinetic parameters of inhibition, such as the acylation efficiency (k₂/Kᵢ) and deacylation rates (kₒff). pnas.orgnih.gov For avibactam itself, the acylation efficiency varies significantly across different β-lactamase classes, ranging from 1.0 × 10⁵ M⁻¹s⁻¹ for the class A enzyme CTX-M-15 to 1.1 × 10¹ M⁻¹s⁻¹ for the class D enzyme OXA-10. nih.gov Such kinetic studies provide a detailed mechanistic understanding of how novel derivatives interact with their target enzymes.

Table 1: In Vitro Antibacterial Activity of Meropenem (MER) in Combination with Avibactam and a Novel Derivative (Compound 5L)

Data synthesized from findings where derivatives were shown to be comparable or more potent than avibactam against specific strains. researchgate.net

Bacterial StrainMIC (mg/L) of MER aloneMIC (mg/L) of MER + AvibactamMIC (mg/L) of MER + Compound 5L
E. coli (ATCC 25922)2<0.125<0.125
K. pneumoniae (ATCC 700603)40.250.125
P. aeruginosa (ATCC 27853)410.5
E. cloacae (Clinical Isolate)40.50.25
S. marcescens (Clinical Isolate)20.250.125

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of avibactam analogues correlates with their inhibitory activity, guiding the design of more potent and broad-spectrum inhibitors. researchgate.netmdpi.com

High-resolution crystal structures of avibactam bound to various β-lactamases have provided detailed insights into the key interactions governing its binding. nih.govasm.org The C-2 carboxamide group forms critical hydrogen bonds with residues such as Asn152 and Gln120 in the active site of class C enzymes. nih.gov The N6-sulfate moiety is precisely positioned by interactions with a triad (B1167595) of residues, typically including Lys315, Thr316, and Asn346. nih.govasm.org

Studies of resistance mutations in β-lactamases further illuminate these critical interactions. For example, substitutions at position N346, which directly interacts with the avibactam sulfate group, can significantly impair inhibitor binding and confer resistance to the ceftazidime-avibactam combination. asm.orgresearchgate.netnih.gov The substitution N346Y, for instance, introduces a bulky side chain that creates steric hindrance, reducing the carbamoylation efficacy of avibactam. researchgate.netnih.gov Similarly, mutations in the Ω-loop of KPC enzymes (e.g., D179Y) can reduce avibactam's inhibitory activity by altering the enzyme's affinity for the partner antibiotic. mdpi.com

The SAR for the C-2 position indicates that while the carboxamide is effective, other groups like amidines and triazoles can also occupy this space and establish favorable interactions, leading to potent inhibition. researchgate.netresearchgate.net The development of N6-sulfate prodrugs demonstrates that this moiety can be temporarily modified to improve pharmacokinetics without abrogating the intrinsic activity of the pharmacophore, as long as the active form is regenerated systemically. acs.org These collective findings underscore the importance of the C-2 carboxamide and N6-sulfate groups as primary recognition elements and provide a detailed roadmap for the rational design of future DBO-based inhibitors.

Molecular Basis of Resistance to 2r Avibactam Sodium Salt

Identification of Resistance-Conferring Amino Acid Substitutions in β-Lactamases

Specific mutations within the genes encoding β-lactamases can lead to the production of enzyme variants with diminished susceptibility to avibactam (B1665839). These substitutions often occur in or near the active site of the enzyme, directly impacting the binding and inhibitory action of avibactam.

Analysis of SHV Variants (e.g., S130G)

The S130G substitution in the SHV (Sulphydryl variable) class A β-lactamase is a significant mutation conferring resistance to avibactam. nih.gov This substitution, located in a conserved region of the active site, has been shown to dramatically reduce the inhibitory activity of avibactam. nih.govasm.org Microbiological studies have demonstrated a substantial increase in the minimum inhibitory concentration (MIC) of ampicillin (B1664943) in the presence of a fixed concentration of avibactam for Escherichia coli expressing the SHV S130G variant compared to the wild-type SHV-1. nih.govnih.gov

Biochemical analysis reveals a drastic decrease in the acylation efficiency (k₂/K) of the SHV S130G variant by avibactam compared to the wild-type enzyme. nih.govasm.org This indicates that the initial step of the inhibitory mechanism, the formation of a covalent acyl-enzyme intermediate, is significantly impaired. It is proposed that the serine at position 130 acts as a general acid/base in the acylation of avibactam, and its replacement with glycine, which lacks a hydroxyl group, removes a crucial proton acceptor and donor, thereby slowing the carbamylation of the β-lactamase by avibactam. nih.govasm.org

Enzymek₂/K (M⁻¹s⁻¹) for AvibactamFold Decrease vs. SHV-1Reference
SHV-160,300- nih.govasm.org
SHV S130G1.3~46,385 nih.govasm.org

Analysis of KPC Variants (e.g., KPC-44, D179N, D179Y, G89D)

Klebsiella pneumoniae carbapenemase (KPC) enzymes are a major source of resistance to carbapenem (B1253116) antibiotics. The emergence of KPC variants with reduced susceptibility to avibactam is a growing clinical concern. These variants often harbor substitutions in the Ω-loop, a flexible region that lines the active site. nih.govresearchgate.netfrontiersin.org

D179N and D179Y: Substitutions at position 179, particularly D179N and D179Y, are frequently associated with ceftazidime-avibactam resistance. nih.govresearchgate.netmdpi.com The D179Y mutation, for instance, has been shown to impair the ability of KPC to hydrolyze carbapenems while enhancing its resistance to ceftazidime-avibactam. mdpi.com Structural studies of the D179N and D179Y variants of KPC-2 have revealed that these substitutions lead to destabilization and altered conformation of the Ω-loop. nih.govresearchgate.netasm.org This destabilization is thought to accommodate the bulkier ceftazidime (B193861) molecule while hindering the optimal binding of avibactam. nih.govresearchgate.net The D179Y substitution in KPC has been reported to cause a 70,000-fold decrease in the acylation rate by avibactam compared to the wild-type KPC-2. asm.org

KPC-44: The KPC-44 variant contains a 15-amino-acid duplication in the 270-loop, another region near the active site. nih.gov This duplication results in an extended and partially disordered loop, which in turn alters the conformation of the adjacent 240-loop and its interactions with the Ω-loop. nih.gov KPC-44 exhibits a 12-fold lower carbamylation efficiency by avibactam compared to the wild-type KPC-2 enzyme. nih.gov

KPC VariantKey Substitution(s)Impact on Avibactam InhibitionReference
KPC-31D179YReduced affinity and acylation rate mdpi.comacs.org
KPC-32D179Y/T243MReduced affinity and acylation rate acs.org
KPC-4415 amino acid duplication in 270-loop12-fold lower carbamylation efficiency nih.gov
KPC D179ND179NDestabilized Ω-loop, reduced affinity for avibactam nih.govresearchgate.net

Analysis of CMY Variants (e.g., CMY-185 N346Y)

CMY β-lactamases are class C enzymes that can also develop resistance to avibactam. CMY-185, a variant of CMY-2, confers high-level resistance to ceftazidime-avibactam. asm.orgnih.govnih.gov This variant possesses four amino acid substitutions compared to CMY-2: A114E, Q120K, V211S, and N346Y. asm.orgnih.govnih.govresearchgate.nettmc.edu

The N346Y substitution is considered a major driver of this resistance. asm.orgnih.gov The asparagine at position 346 in wild-type AmpC enzymes interacts with the sulfate (B86663) group of avibactam. tmc.edu The substitution to a bulkier tyrosine residue (N346Y) is proposed to cause steric hindrance, which rejects the primary binding of avibactam. asm.orgnih.govnih.govresearchgate.net While the N346Y substitution is crucial, the other substitutions in CMY-185 (A114E, Q120K, and V211S) appear to contribute incrementally to the high level of resistance. asm.org

Structural and Mechanistic Elucidation of Reduced Inhibition in Resistant Variants

The amino acid substitutions that confer resistance to avibactam do so by altering the intricate molecular interactions required for effective inhibition. These alterations manifest as changes in the kinetics of enzyme inhibition and modifications to the three-dimensional structure of the active site.

Impact on Acylation and Deacylation Rates

The inhibitory mechanism of avibactam involves a two-step process: initial non-covalent binding to the enzyme's active site (formation of the Michaelis complex), followed by the formation of a stable, covalent acyl-enzyme intermediate (acylation). The efficiency of this process is a key determinant of the inhibitor's potency.

Resistance mutations often lead to a significant reduction in the acylation rate (k₂/K), as seen with the SHV S130G variant. nih.gov This slower rate of carbamylation means that a much higher concentration of the inhibitor is required to achieve the same level of enzyme inactivation. nih.govnih.gov In some KPC variants, such as those with the D179Y substitution, the rate-limiting step of ceftazidime hydrolysis shifts from acylation to deacylation, and the affinity for avibactam is concurrently decreased. ucl.ac.uk Similarly, mutations in Pseudomonas aeruginosa AmpC have been shown to reduce the affinity of avibactam by increasing the activation barrier for the enzyme acylation step. nih.govumanitoba.ca

Alterations in Active Site Geometry and Interactions

Structural analyses of resistant β-lactamase variants have provided critical insights into the mechanisms of reduced inhibition. In KPC variants with substitutions in the Ω-loop, such as D179N and D179Y, the primary mechanism of resistance is the destabilization and increased flexibility of this loop. nih.govresearchgate.net This altered geometry can disrupt the precise positioning of avibactam within the active site, weakening key interactions necessary for stable binding and efficient acylation. nih.govresearchgate.net For example, the D179N substitution in KPC-2 disrupts a salt bridge with R164, leading to a less stable Ω-loop. nih.govresearchgate.netasm.org

Enzyme Evolution and Selection Pressures Leading to (2R)-Avibactam Sodium Salt Resistance

The introduction of this compound in combination with β-lactam antibiotics represented a significant advancement in combating infections caused by multidrug-resistant Gram-negative bacteria. However, the selective pressure exerted by this combination has driven the evolution of β-lactamase enzymes, leading to the emergence of resistance. researchgate.netresearchgate.netmedlive.cn This evolution primarily involves mutations in the genes encoding these enzymes, particularly in Klebsiella pneumoniae carbapenemases (KPCs) and AmpC β-lactamases. bohrium.comasm.orgasm.org

One of the most frequently observed mechanisms of resistance involves amino acid substitutions within the active site of β-lactamases. asm.orgnih.gov For instance, mutations in the blaKPC gene, which encodes the KPC enzyme, are a major contributor to resistance. bohrium.comasm.org Specific substitutions, such as the D179Y mutation in KPC-2 and KPC-3, have been repeatedly identified in clinical isolates resistant to ceftazidime-avibactam. researchgate.netnih.govasm.org This particular mutation and others, like D179N, can destabilize the Ω-loop, a critical region for inhibitor binding, thereby impairing the inhibitory activity of avibactam. nih.gov The D179Y substitution, for example, can lead to a significant increase in the minimum inhibitory concentration (MIC) of ceftazidime-avibactam. researchgate.net Some KPC variants with these mutations not only confer resistance to ceftazidime-avibactam but may also restore susceptibility to carbapenems, highlighting the complex trade-offs in enzyme evolution. nih.govemjreviews.com

The evolution of resistance is not limited to single point mutations. Stepwise accumulation of multiple mutations can lead to high-level resistance. nih.gov For example, the CMY-185 β-lactamase, a variant of CMY-2, possesses four amino acid substitutions (A114E, Q120K, V211S, and N346Y) that collectively confer high-level resistance to ceftazidime-avibactam. nih.govasm.org The N346Y substitution, in particular, plays a major role by sterically hindering the binding of avibactam. nih.gov

Furthermore, gene amplification is another evolutionary strategy employed by bacteria to overcome the effects of avibactam. asm.org An increased copy number of the blaKPC-2 gene, often located on plasmids, can lead to higher levels of enzyme production, thereby titrating out the inhibitor and contributing to resistance. bohrium.comasm.org This amplification can be a precursor to the selection of resistance mutations. asm.org

The selective pressure from antibiotics other than ceftazidime-avibactam can also contribute to the evolution of resistance. asm.org Exposure to other β-lactams can select for mutations and gene amplifications in KPC-producing Klebsiella pneumoniae that confer cross-resistance to ceftazidime-avibactam. asm.org This underscores the interconnectedness of antibiotic resistance mechanisms and the challenges in managing multidrug-resistant organisms.

The evolutionary trajectories of resistance can be complex and varied. bohrium.com In some cases, resistance emerges rapidly during therapy, with different mutations and resistance phenotypes appearing sequentially in a single patient. researchgate.netemjreviews.com These dynamic changes highlight the adaptive potential of bacteria under strong antibiotic pressure. medlive.cnemjreviews.com

Table 1: Key Mutations in β-Lactamases Conferring Resistance to this compound

Enzyme Amino Acid Substitution/Mutation Consequence
KPC-2 D179Y Confers resistance to ceftazidime-avibactam, may restore carbapenem susceptibility. researchgate.netnih.govasm.org
KPC-2 D179N Destabilizes the Ω-loop, leading to resistance. nih.gov
KPC-3 D179Y Confers resistance to ceftazidime-avibactam. researchgate.netasm.org
CMY-2 A114E, Q120K, V211S, N346Y (in CMY-185) High-level resistance to ceftazidime-avibactam. nih.govasm.org
AmpC A294_P295del (R2 loop deletion) Reduced susceptibility to ceftazidime-avibactam. asm.org

Intrinsic Resistance Mechanisms of Metallo-β-Lactamases (MBLs)

A significant limitation of this compound is its lack of activity against metallo-β-lactamases (MBLs), which belong to Ambler class B. mdpi.comasm.org This intrinsic resistance is a fundamental aspect of MBLs and a major clinical challenge. frontiersin.org

MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactam antibiotics. asm.orgengineering.org.cn This catalytic mechanism is fundamentally different from that of serine β-lactamases (SBLs) (classes A, C, and D), which employ a serine residue as the active site nucleophile and are the primary targets of avibactam. asm.orgengineering.org.cnnih.gov Avibactam is designed to form a reversible covalent bond with the active site serine of SBLs, thereby inhibiting their function. asm.orgnih.govplos.org

The zinc-dependent mechanism of MBLs renders them impervious to inhibition by avibactam. asm.org Biochemical and biophysical studies have shown that avibactam binds only weakly to most MBLs and does not inhibit their enzymatic activity. asm.org In some instances, MBLs can even slowly hydrolyze avibactam, although through a different mechanism than that observed with SBLs. asm.org

The presence of MBL-producing organisms, such as those carrying genes for NDM (New Delhi metallo-β-lactamase) or VIM (Verona integron-encoded metallo-β-lactamase), is a primary cause of intrinsic resistance to ceftazidime-avibactam therapy. mdpi.comfrontiersin.org The acquisition of MBL genes by bacteria that already produce SBLs can lead to complex resistance profiles, further complicating treatment strategies. mdpi.com

Therefore, the intrinsic resistance of MBLs to avibactam is not a result of evolutionary pressure from the inhibitor itself, but rather a pre-existing characteristic of this class of enzymes. This highlights the need for the development of new β-lactamase inhibitors with a broader spectrum of activity that includes MBLs. asm.org

Table 2: Comparison of Serine β-Lactamases and Metallo-β-Lactamases

Characteristic Serine β-Lactamases (SBLs) Metallo-β-Lactamases (MBLs)
Ambler Class A, C, D B
Active Site Nucleophilic Serine One or two Zinc ions
Inhibition by Avibactam Yes (forms reversible covalent bond) No (weak binding, no inhibition) asm.org
Examples TEM, SHV, CTX-M, KPC, AmpC, OXA NDM, VIM, IMP

Advanced Spectroscopic Characterization of 2r Avibactam Sodium Salt Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-invasive approach to study the interactions between avibactam (B1665839) and its target enzymes in solution. By exploiting the magnetic properties of atomic nuclei, NMR can provide detailed information on molecular structure, dynamics, and binding events.

¹H-NMR and ¹³C-Labeled Studies of Acyl-Enzyme Complexes

The formation of the covalent acyl-enzyme complex between avibactam and a serine β-lactamase is a critical step in its inhibitory mechanism. ¹H-NMR and ¹³C-NMR studies, often employing isotopic labeling, are used to characterize this complex.

In studies with KPC-2, a class A β-lactamase, isotopically labeled avibactam was used to monitor the interaction. nih.gov For instance, ¹³C-labeled avibactam at the urea (B33335) carbonyl showed a distinct chemical shift upon covalent binding to the active site serine of the enzyme. nih.gov Similarly, ¹³C-labeling of the piperidine (B6355638) ring provided another probe to confirm the formation and structure of the resulting complex. nih.gov These labeling strategies allow for the unambiguous identification of signals corresponding to the bound inhibitor amidst the large background signals from the protein.

NMR studies on the interaction of avibactam with class A CTX-M enzymes also provide evidence for the formation of the acyl-enzyme complex. morressier.com These experiments are crucial for understanding the protonation states of key catalytic residues within the active site upon inhibitor binding. morressier.com

Chemical Shift Perturbations for Binding Site Mapping

Chemical Shift Perturbation (CSP) mapping is a widely used NMR technique to identify the binding interface between a ligand and a protein. bcm.edu It involves monitoring the changes in the chemical shifts of backbone amide protons and nitrogens (via ¹H-¹⁵N HSQC spectra) of an isotopically labeled protein upon titration with the ligand. proquest.comnih.gov

Upon covalent binding of avibactam to the Toho-1 β-lactamase, significant chemical shift perturbations were observed for specific residues. proquest.comnih.gov These perturbations are indicative of changes in the local chemical environment of the affected nuclei. By mapping these perturbed residues onto the three-dimensional structure of the enzyme, the binding site of avibactam can be precisely identified. proquest.comnih.gov Residues showing the most substantial changes are located in and around the active site, confirming the expected binding mode and providing a detailed footprint of the inhibitor on the enzyme surface. bcm.eduproquest.comnih.gov

TechniqueApplication to AvibactamKey Findings
¹H-¹⁵N HSQC Titration Mapping the binding site of avibactam on Toho-1 β-lactamase. proquest.comnih.govPerturbations in specific backbone amide signals identified residues in the active site as the primary interaction points. proquest.comnih.gov
CSP Analysis Characterizing the covalent binding event. proquest.comnih.govThe observed CSPs were consistent with the formation of a stable, covalent acyl-enzyme complex. proquest.comnih.gov

¹⁵N Relaxation and Relaxation Dispersion Experiments for Protein Dynamics Analysis

Protein dynamics play a crucial role in enzyme catalysis and inhibition. NMR relaxation experiments can probe motions on timescales ranging from picoseconds to seconds. oup.comnih.govmedium.com For the avibactam-enzyme interaction, ¹⁵N relaxation and relaxation dispersion experiments have been employed to understand how inhibitor binding affects the dynamic landscape of the enzyme.

Studies on Toho-1 β-lactamase revealed changes in protein dynamics upon avibactam binding. proquest.comnih.gov Model-free analysis of ¹⁵N relaxation data (measuring R₁, R₂, and {¹H}-¹⁵N NOE) provides information on fast (picosecond-nanosecond) timescale motions. nih.govresearchgate.net These experiments showed that both the free enzyme and the avibactam-bound complex are well-ordered structures. proquest.comnih.gov

Experiment TypeParameter MeasuredInformation GainedFinding for Avibactam-Toho-1
¹⁵N Relaxation R₁ (longitudinal), R₂ (transverse), {¹H}-¹⁵N NOE researchgate.netBackbone dynamics on ps-ns timescale; Order parameters (S²) oup.comBoth free and avibactam-bound enzymes are well-ordered, with generalized order parameters of ~0.85. proquest.comnih.gov
Relaxation Dispersion R₂eff as a function of CPMG frequencyConformational exchange on µs-ms timescale nih.govEscalation in millisecond timescale motions near the active site upon avibactam binding. proquest.comnih.gov

Identification of Deacylation Products and Pathways

While avibactam is a potent inhibitor, its interaction with β-lactamases is reversible, and the acyl-enzyme complex can undergo hydrolysis (deacylation). NMR is a key tool for identifying the structure of the products released after this process.

For the KPC-2 enzyme, the deacylation of the avibactam-enzyme complex is extremely slow. nih.gov By using ¹³C-labeled avibactam and acquiring NMR spectra over several hours, researchers were able to identify the structure of the released, fragmented form of the inhibitor. nih.gov The data supported a pathway involving the formation of a ketopiperidine product, which accumulates at equilibrium upon its slow release from the enzyme. nih.gov This pathway differs from the simple reversal of acylation and represents an irreversible hydrolysis route. A similar hydrolysis process, involving the fragmentation of avibactam, has been observed with other β-lactamases. nih.gov

Probing Lysine (B10760008) Carbamylation in OXA Enzymes

Class D (OXA) β-lactamases are unique in their requirement for a carbamylated lysine residue in the active site for efficient catalysis. pnas.orgnih.gov This post-translational modification is crucial for the enzyme's function. NMR has been instrumental in studying the interplay between avibactam binding and the carbamylation status of this key lysine.

Using ¹³C-labeled bicarbonate, the carbamylated lysine in OXA enzymes like OXA-10, OXA-23, and OXA-48 can be specifically labeled and observed by ¹³C-NMR. researchgate.net Studies have shown that the addition of avibactam leads to a decrease in the ¹³C-NMR signal corresponding to the carbamylated lysine. researchgate.netnih.gov This indicates that the formation of the avibactam acyl-enzyme complex disfavors or destabilizes the carbamylation of the catalytic lysine. researchgate.netnih.gov This effect may be due to the loss of a hydrogen bond or steric hindrance upon the covalent modification of the active site serine by avibactam. researchgate.net This destabilization of a key catalytic feature helps to explain why the hydrolysis of avibactam by OXA enzymes is particularly slow. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the identity of compounds, characterize covalent modifications, and study reaction kinetics.

In the context of avibactam, MS has been used to analyze the reaction with various β-lactamases. By measuring the mass of the intact enzyme before and after the addition of avibactam, the formation of the covalent acyl-enzyme complex can be confirmed by the expected mass increase. nih.govmdpi.com For example, analysis of the reaction between avibactam and CMY-2 revealed that the acyl-enzyme complex was stable for as long as 24 hours. nih.gov Similarly, MS has been used to monitor the slower formation of the acyl-enzyme complex in avibactam-resistant variants of KPC enzymes. asm.org

Detection and Characterization of Covalent Adducts (e.g., Acyl-Enzyme Complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of covalent adducts formed between avibactam and β-lactamase enzymes. While detailed ¹H and ¹³C NMR data for the intact acyl-enzyme complex with serine-β-lactamases are not extensively published in readily accessible literature, studies on the interaction with metallo-β-lactamases (MBLs) and analysis of degradation products provide significant insights.

Upon binding to serine-β-lactamases, avibactam forms a covalent carbamoyl-enzyme intermediate. The stability and dynamics of this adduct can be probed using NMR techniques. For instance, titration of the Toho-1 β-lactamase with avibactam resulted in chemical shift perturbations indicative of tight covalent binding, allowing for the mapping of the inhibitor binding site. nih.gov

Mass spectrometry (MS) is another critical technique for characterizing these covalent adducts. Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the formation of the acyl-enzyme complex and to study its stability. For example, with KPC-2, a class A serine-β-lactamase, ESI-MS has been instrumental in observing the covalent adduct and its subsequent fragmentation. nih.gov

Analysis of Reaction Intermediates and Degradation Products

Spectroscopic methods are crucial for identifying and characterizing the transient intermediates and final degradation products of avibactam, providing insights into its mechanism of action and potential pathways of inactivation.

NMR and MS have been successfully employed to study the hydrolysis products of avibactam when interacting with metallo-β-lactamases (MBLs) such as VIM-4, SPM-1, and NDM-1. These studies have provided detailed chemical shift assignments for the resulting degradation products. researchgate.netmdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the Hydrolysis Product of Avibactam with VIM-4. researchgate.netmdpi.com
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
23.8559.8
3a2.1529.5
3b1.9529.5
4a3.2048.2
4b3.0548.2
54.1065.1
8a3.4045.7
8b3.1545.7

Mass spectrometry has been particularly insightful in analyzing the degradation of the acyl-enzyme complex formed between avibactam and KPC-2. These studies have identified several fragmentation products, indicating a complex hydrolysis pathway.

Table 2: Mass Spectrometry Data for Degradation Products of the Avibactam-KPC-2 Acyl-Enzyme Complex.
SpeciesDescriptionObserved Mass Change (Da)
Acyl-enzyme - 79Loss of SO₃ from the covalent adduct-79
Acyl-enzyme - 98Subsequent loss of H₂O after the loss of SO₃-98

Infrared (IR) Spectrometry for Conformational Analysis

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable technique for studying the conformational properties of molecules by probing their vibrational modes. While specific, detailed experimental FTIR studies focusing solely on the conformational analysis of (2R)-Avibactam Sodium Salt are not widely available in the public domain, the principles of the technique allow for theoretical predictions and comparisons with related molecules.

The vibrational spectrum of avibactam is expected to show characteristic absorption bands corresponding to its functional groups, such as the C=O stretching of the urea and amide groups, N-H bending, and S=O stretching of the sulfate (B86663) group. Changes in the position and intensity of these bands can provide information about the molecule's conformation in different environments (e.g., solid state versus solution) and upon binding to a target enzyme. For instance, the amide I band (around 1600-1700 cm⁻¹) is particularly sensitive to the secondary structure of proteins and can be used to monitor conformational changes in the enzyme upon avibactam binding. nih.gov

Circular Dichroism (CD) Spectroscopy for Molecular Conformation Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light.

Theoretical studies employing ab initio calculations have been conducted to predict the CD spectra of different conformers of avibactam. mdpi.comunica.it These studies demonstrate that the CD spectrum is highly sensitive to the specific conformation of the molecule. For example, calculations on avibactam structures taken from different protein-ligand crystal structures (PDB entries 4WM9, 4ZAM, and 4ZBE) and a structure from PubChem show distinct CD spectra, indicating that the conformation of avibactam can vary depending on its environment. mdpi.com

The sensitivity of CD spectra to conformational details suggests that it can be a valuable tool for identifying the predominant conformation of avibactam in solution and for detecting conformational changes upon binding to a β-lactamase. mdpi.comunica.it Experimental CD studies could provide crucial information on how the enzyme active site constrains the conformation of the bound avibactam.

Raman Spectroscopy for Hydrolysis Pathway Analysis

Raman spectroscopy provides detailed information about molecular vibrations and is well-suited for studying chemical reactions in aqueous solutions, making it a valuable tool for analyzing the hydrolysis of avibactam.

Studies on the interaction of avibactam with metallo-β-lactamases, such as VIM-4, have utilized Raman spectroscopy to characterize the hydrolysis products. researchgate.net A key finding from these studies is that the hydrolysis of avibactam by VIM-4 proceeds primarily through the cleavage of the cyclic urea bond, followed by the loss of CO₂. researchgate.netmdpi.com

A significant observation from Raman spectroscopic analysis is the fate of the sulfate group. By monitoring the characteristic Raman band for free sulfate (just below 1000 cm⁻¹), researchers have determined that the major product of VIM-4-catalyzed hydrolysis retains the N-OSO₃⁻ group. nih.gov This indicates that the cleavage of the N-O bond of the sulfate ester is not the primary hydrolysis pathway. Time-resolved Raman spectroscopy could potentially be used to identify and characterize the transient intermediates formed during the hydrolysis process, providing a more complete picture of the reaction mechanism. nih.gov

Preclinical Pharmacological Investigations of 2r Avibactam Sodium Salt Non Clinical Focus

In vitro Susceptibility Studies Against Relevant Bacterial Strains Expressing β-Lactamases

(2R)-Avibactam sodium salt, hereafter referred to as avibactam (B1665839), is a non-β-lactam β-lactamase inhibitor. nbinno.com On its own, avibactam possesses no direct antibacterial activity. tandfonline.com Its function is to inhibit the activity of β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to β-lactam antibiotics. nbinno.com Avibactam protects β-lactam antibiotics from degradation by a wide range of these enzymes. nih.gov Preclinical in vitro studies have extensively evaluated the potency of avibactam in combination with β-lactam partners against bacterial strains expressing clinically significant β-lactamases.

Avibactam demonstrates potent in vitro activity in restoring the efficacy of cephalosporins, such as ceftazidime (B193861), against Enterobacterales that produce extended-spectrum β-lactamases (ESBLs). tandfonline.comnih.gov These enzymes, which belong to Ambler class A, are capable of hydrolyzing third-generation cephalosporins, leading to antibiotic resistance. nih.gov Avibactam effectively inhibits a wide array of ESBLs, including common variants like CTX-M, SHV, and TEM. nih.govnih.gov

Global surveillance studies have consistently shown that the combination of ceftazidime-avibactam has potent activity against ESBL-producing isolates. In a large study conducted from 2012 to 2014, ceftazidime-avibactam demonstrated high susceptibility rates against 5,354 molecularly confirmed ESBL-producing isolates of Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, and Proteus mirabilis, with a Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) of 0.5 µg/mL. asm.org Similarly, a study focusing on isolates from intensive care units found a 99.1% susceptibility rate for ceftazidime-avibactam against 109 ESBL-producing Enterobacterales. nih.gov The addition of avibactam renders ceftazidime-resistant isolates susceptible, highlighting its ability to overcome this common resistance mechanism. elsevier.es

The potency of the ceftazidime-avibactam combination against various ESBL-producing species is summarized in the table below.

Table 1: In vitro Activity of Ceftazidime-Avibactam against ESBL-Producing Enterobacterales

Organism No. of Isolates Ceftazidime-Avibactam MIC50 (µg/mL) Ceftazidime-Avibactam MIC90 (µg/mL) Percent Susceptible (%) Source(s)
Escherichia coli 776 0.12 0.25 99.9 nih.gov
Klebsiella pneumoniae 721 0.12 0.25 99.9 nih.gov
Klebsiella oxytoca 119 0.06 0.25 99.9 nih.gov
Proteus mirabilis 80 0.06 0.12 100 nih.gov
ESBL-producing Enterobacterales 109 0.19 0.38 99.1 nih.gov

Note: Susceptibility breakpoints may vary by reporting standards (e.g., CLSI, EUCAST). Avibactam was tested at a fixed concentration of 4 mg/L. nih.gov

Avibactam's inhibitory spectrum extends to several types of carbapenemases, which are β-lactamases capable of degrading carbapenems, a class of last-resort β-lactam antibiotics. Avibactam is effective against Ambler class A carbapenemases, most notably Klebsiella pneumoniae carbapenemase (KPC), and Ambler class D carbapenemases, such as OXA-48. nih.govresearchgate.net It also potently inhibits Ambler class C (AmpC) cephalosporinases. nih.govasm.org

However, a critical limitation of avibactam is its lack of activity against Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP enzymes, which require a zinc ion for activity and are mechanistically different from the serine β-lactamases that avibactam inhibits. oup.commjima.org Consequently, ceftazidime-avibactam is not effective against bacterial isolates that produce MBLs. researchgate.netmjima.org

In vitro studies confirm the potent activity of ceftazidime-avibactam against KPC and OXA-48-producing isolates. Against a collection of KPC-producing Enterobacterales, ceftazidime-avibactam demonstrated a 99.3% susceptibility rate. nih.gov For isolates producing OXA-48-like enzymes, susceptibility to ceftazidime-avibactam is also high, often exceeding 99% in MBL-negative isolates. nih.govoup.com

Table 2: In vitro Activity of Ceftazidime-Avibactam against Carbapenemase-Producing Enterobacterales | Carbapenemase Type | Organism(s) | No. of Isolates | Ceftazidime-Avibactam MIC50 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) | Percent Susceptible (%) | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | KPC | Enterobacterales | 120 | 0.5 | 2 | 98.3 | nih.gov | | KPC-2 | Enterobacterales | 441 | ≤1 | 2 | 99.3 | nih.gov | | OXA-48-like | Enterobacterales | 92 | ≤1 | 2 | 99.3 | nih.gov | | OXA-48-like (MBL-negative) | Enterobacterales | 910 | N/A | N/A | 99.8 | oup.com | | NDM (MBL) | Enterobacterales | 222 | >32 | >32 | 0 | nih.gov | | VIM/IMP (MBL) | K. pneumoniae | N/A | >32 | >32 | 0 | nih.govresearchgate.net |

Note: Susceptibility defined by a MIC of ≤8 µg/mL. Avibactam was tested at a fixed concentration of 4 mg/L. nih.govnih.gov

Mechanistic Studies of Synergy with β-Lactam Antibiotics (e.g., Meropenem) in in vitro Models

The synergy between avibactam and β-lactam antibiotics stems from its specific mechanism of β-lactamase inhibition. Unlike β-lactam-based inhibitors (e.g., clavulanic acid), avibactam is a diazabicyclooctane. asm.org It inhibits susceptible serine β-lactamases by targeting the active site serine residue. nbinno.com The process involves the opening of avibactam's ring structure to form a covalent acyl-enzyme complex. nih.gov This bond is notably stable, effectively trapping the enzyme in an inactive state. nbinno.com

A key feature of this inhibition is its reversibility. nih.govfrontiersin.org The acyl-enzyme complex slowly undergoes hydrolysis, which leads to the recyclization of avibactam to its original, active form and the release of the functional enzyme. nih.gov This process is significantly slower than the deacylation of inhibitors like clavulanic acid, resulting in prolonged inactivation of the β-lactamase. nih.gov By neutralizing the β-lactamase enzymes, avibactam prevents the degradation of the partner β-lactam antibiotic. nbinno.com This allows the partner antibiotic, such as ceftazidime or meropenem (B701), to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis, leading to cell death. nbinno.com

In vitro studies combining ceftazidime-avibactam with meropenem have demonstrated synergistic activity against certain resistant pathogens, particularly KPC-producing K. pneumoniae. nih.govoup.com The proposed mechanism for this synergy involves a dual action on the bacterial cell wall synthesis machinery. nih.gov Avibactam protects meropenem from hydrolysis by serine carbapenemases like KPC. nih.gov Concurrently, meropenem and ceftazidime exhibit high affinity for different PBPs (PBP2 for meropenem and PBP3 for ceftazidime), leading to a more comprehensive blockade of cell wall construction. nih.gov Time-kill assays have confirmed this synergy, showing a significant decrease in bacterial colony counts with the combination compared to either agent alone. oup.comasm.org

Restoration of Antibacterial Activity Against Resistant Isolates in Laboratory Settings

A primary function of avibactam is to restore the clinical utility of older β-lactam antibiotics against pathogens that have acquired resistance through β-lactamase production. In vitro studies provide clear evidence of this restoration of activity. When combined with avibactam, the MICs of ceftazidime against many resistant Enterobacterales isolates are dramatically reduced, often shifting from the resistant category to the susceptible range. nih.govelsevier.es

For example, in a study of 250 clinical isolates of Enterobacteriaceae, including ESBL and AmpC producers, the addition of avibactam rendered all ceftazidime-resistant isolates susceptible to ceftazidime. elsevier.es In one cohort of ESBL-producing E. coli, 78% of isolates were resistant to ceftazidime alone; all became susceptible with the addition of avibactam. elsevier.es Similarly, for ESBL-producing K. pneumoniae, the ceftazidime MIC90 value decreased from ≥32 mg/L to a range of 0.5–1 mg/L when combined with avibactam. elsevier.es

This restoration is also observed in strains producing extended-spectrum AmpC β-lactamases. Studies on isogenic E. coli clones expressing these enzymes showed that avibactam restored the susceptibility to both ceftazidime and cefepime. oup.com This potentiation demonstrates avibactam's ability to overcome resistance mediated by a broad range of clinically important serine β-lactamases in laboratory settings. nih.gov

Table 3: Restoration of Ceftazidime Activity by Avibactam Against Resistant Enterobacteriaceae

Organism Group (Resistance Mechanism) Ceftazidime Alone MIC90 (µg/mL) Ceftazidime-Avibactam MIC90 (µg/mL) Fold Reduction in MIC90 Source(s)
ESBL-producing E. coli >32 0.5 >64 elsevier.es
ESBL-producing K. pneumoniae ≥32 1 ≥32 elsevier.es
AmpC-producing Enterobacteriaceae ≥32 0.5 ≥64 elsevier.es

Note: Avibactam was tested at a fixed concentration of 4 mg/L. elsevier.es

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing (2R)-Avibactam Sodium Salt, and how can researchers ensure stereochemical purity during synthesis?

  • Methodological Answer : Synthesis typically involves sulfation of the parent avibactam molecule followed by sodium salt formation. To ensure stereochemical purity, researchers should employ chiral HPLC or capillary electrophoresis for enantiomeric excess verification. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to prevent racemization, particularly at the (2R)-configured stereocenter .

Q. How can solubility and stability of this compound be optimized in experimental formulations for in vitro studies?

  • Methodological Answer : Solubility is pH-dependent due to the sulfate group. Use buffered solutions (e.g., phosphate buffer, pH 7.4) to enhance solubility and stability. Lyophilization with cryoprotectants (e.g., trehalose) can improve long-term storage. Monitor degradation via LC-MS under stress conditions (e.g., heat, light) to identify optimal storage parameters .

Q. What are common pitfalls in designing assays to evaluate β-lactamase inhibition efficacy of this compound?

  • Methodological Answer : Key pitfalls include:

  • Using non-standardized β-lactamase enzyme concentrations (e.g., TEM-1, KPC-2), which can skew IC50 values.
  • Failing to account for time-dependent inhibition kinetics; pre-incubation of avibactam with enzymes is critical .
  • Overlooking reversibility of inhibition in long-term assays, necessitating endpoint adjustments .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic/pharmacodynamic (PK/PD) data when this compound is combined with β-lactam antibiotics?

  • Methodological Answer :

  • Conduct in vitro hollow-fiber infection models to simulate human PK profiles and assess time-kill curves under dynamic drug concentrations.
  • Use Monte Carlo simulations to account for inter-patient variability in drug clearance and protein binding.
  • Compare free drug concentrations (unbound avibactam) with MIC values of target pathogens to validate dosing regimens .

Q. What experimental strategies are recommended to investigate emerging resistance mechanisms against this compound in Gram-negative pathogens?

  • Methodological Answer :

  • Perform whole-genome sequencing of resistant isolates to identify mutations in β-lactamase genes (e.g., KPC, OXA-48) or porin proteins.
  • Use competitive growth assays under sub-inhibitory avibactam concentrations to assess fitness costs of resistance mutations.
  • Evaluate efflux pump activity via ethidium bromide accumulation assays .

Q. How should researchers design studies to assess the impact of this compound on host microbiota during combination therapy?

  • Methodological Answer :

  • Employ metagenomic sequencing of fecal samples from animal models (e.g., murine sepsis) pre- and post-treatment.
  • Quantify changes in commensal bacterial diversity using Shannon index calculations.
  • Corrogate findings with clinical biomarkers (e.g., fecal calprotectin) to assess gut inflammation .

Q. What analytical techniques are most robust for quantifying this compound in complex biological matrices, such as serum or tissue homogenates?

  • Methodological Answer :

  • LC-MS/MS with deuterated internal standards (e.g., d4-avibactam) to correct for matrix effects.
  • Validate methods per FDA guidelines (precision, accuracy, LOQ ≤ 0.1 µg/mL).
  • For tissue penetration studies, use microdialysis probes coupled with tandem mass spectrometry .

Data Analysis & Reproducibility

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what mitigations are recommended?

  • Methodological Answer :

  • Variability in salt content or residual solvents (e.g., acetonitrile) alters dissolution kinetics. Request additional QC metrics from suppliers:
  • Peptide content analysis (for TFA removal verification).
  • Karl Fischer titration for water content.
  • Include internal reference standards in each assay batch to normalize results .

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and cephalosporins in checkerboard assays?

  • Methodological Answer :

  • Calculate fractional inhibitory concentration indices (FICI) with 95% confidence intervals.
  • Use Bliss independence or Loewe additivity models to distinguish additive vs. synergistic interactions.
  • Apply bootstrap resampling to address non-normal data distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.